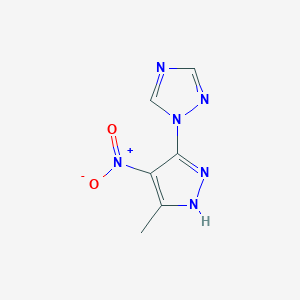![molecular formula C19H19N3O3 B11096159 N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide CAS No. 956206-46-5](/img/structure/B11096159.png)
N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide is a synthetic organic compound characterized by its unique pyrrolidinyl and benzohydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide typically involves a multi-step process:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a diketone with an amine under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the pyrrolidinone intermediate.
Formation of the Benzohydrazide Moiety: The final step involves the condensation of the pyrrolidinone derivative with benzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, converting them to alcohols.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
Medically, N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide is explored for its potential anti-inflammatory and anticancer properties. Its interactions with cellular pathways are of particular interest in developing new treatments.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzamide
- N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzoic acid
- N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzylamine
Uniqueness
N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of stability and reactivity, making it versatile for various applications.
Properties
CAS No. |
956206-46-5 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C19H19N3O3/c23-17-13-16(20-21-18(24)15-9-5-2-6-10-15)19(25)22(17)12-11-14-7-3-1-4-8-14/h1-10,16,20H,11-13H2,(H,21,24) |
InChI Key |
CCRLITLTEFNCIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11096076.png)
![[(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11096092.png)
![2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11096096.png)
![2-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11096098.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11096111.png)

![N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide](/img/structure/B11096119.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11096123.png)
![N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)](/img/structure/B11096128.png)
![N'-[(E)-anthracen-9-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11096142.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11096148.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B11096154.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B11096162.png)
